3-Amino-1H-2-benzopyran-1-one
CAS No.: 28607-63-8
Cat. No.: VC16003807
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28607-63-8 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 3-aminoisochromen-1-one |
| Standard InChI | InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2 |
| Standard InChI Key | QVOKUGPVUGJSAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(OC2=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3-amino-1H-2-benzopyran-1-one consists of a bicyclic framework where a benzene ring is fused to a pyran ring, with a lactone group at position 1 and an amino group at position 3. The molecular formula is , and its planar geometry facilitates π-π stacking interactions, enhancing stability in solid-state configurations . The amino group’s electron-donating properties increase nucleophilic reactivity at the 3-position, while the lactone moiety contributes to electrophilic susceptibility at the carbonyl carbon.
Spectroscopic Characterization
Key spectroscopic data include:
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IR Spectroscopy: A strong absorption band near corresponding to the carbonyl stretch of the lactone group.
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NMR Spectroscopy:
Synthesis Methodologies
Cyclization of Precursors
A common route involves the cyclization of 2-aminobenzaldehyde derivatives with β-ketoesters under acidic conditions. For example, refluxing 2-aminobenzaldehyde with ethyl acetoacetate in acetic acid yields the benzopyran core, followed by amination at the 3-position using hydroxylamine hydrochloride.
Optimization Strategies
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Catalytic Acid: Use of (10 mol%) improves cyclization efficiency, achieving yields up to 78%.
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Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures ().
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The amino group participates in nucleophilic attacks on electrophilic agents. For instance, reaction with acyl chlorides forms 3-acylamino derivatives, which are intermediates in drug synthesis.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration at the 6-position when treated with nitric acid () in sulfuric acid ().
Comparative Analysis with Structural Analogues
The amino group’s presence in 3-amino-1H-2-benzopyran-1-one distinguishes it from coumarin and flavones, enabling unique interactions with biological targets .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing protease inhibitors and kinase modulators. Its derivatives are explored in oncology for targeting tyrosine kinases involved in tumor growth.
Material Science
Conjugated polymers incorporating 3-amino-1H-2-benzopyran-1-one exhibit tunable fluorescence, with emission maxima ranging from to , suitable for organic LEDs.
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